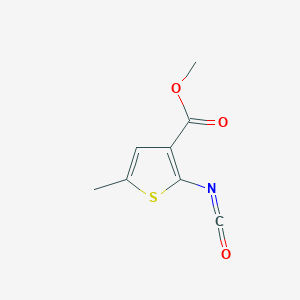
Methyl 2-isocyanato-5-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-isocyanato-5-methylthiophene-3-carboxylate: is an organic compound with the molecular formula C8H7NO3S and a molecular weight of 197.21 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and features both an isocyanate and a carboxylate functional group. It is primarily used in proteomics research and other scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-isocyanato-5-methylthiophene-3-carboxylate typically involves the reaction of a thiophene derivative with an isocyanate reagent under controlled conditions. The specific synthetic route and reaction conditions can vary, but generally, the process involves:
Starting Material: A thiophene derivative, such as 2-amino-5-methylthiophene-3-carboxylate.
Reagent: An isocyanate reagent, such as methyl isocyanate.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at a temperature range of 0-50°C.
**Industrial Production
Biological Activity
Methyl 2-isocyanato-5-methylthiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features an isocyanate functional group attached to a thiophene ring, which contributes to its reactivity and biological properties. The structural formula can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.
Mechanisms of Biological Activity
Inhibition of Kinases : Research has indicated that compounds with similar thiophene structures exhibit inhibitory effects on various kinases, including GSK-3β and IKK-β. These kinases are crucial in multiple signaling pathways related to cancer and inflammation. For instance, compounds related to this compound have shown promising inhibitory activity against GSK-3β with IC50 values in the nanomolar range .
Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that derivatives of thiophene can inhibit biofilm formation in uropathogenic Escherichia coli, which is critical for developing new antibacterial agents .
Structure-Activity Relationship (SAR)
The SAR studies on thiophene derivatives highlight that modifications at specific positions on the thiophene ring can significantly influence biological activity. For example, introducing different substituents at the 2 or 3 positions has been shown to enhance potency against microbial targets while maintaining low cytotoxicity in mammalian cells .
| Compound | Position of Substitution | MIC (µg/mL) | Cytotoxicity (IC50 µg/mL) | Selectivity Index |
|---|---|---|---|---|
| TCA1 | None | 0.48 | >64 | >133 |
| 23a | Terminal Propylamine | 0.20 | >64 | >320 |
| 23j | Methyl | 0.02 | >64 | >3200 |
Case Studies
- Antimycobacterial Activity : A study on thiophene derivatives demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis. The lead compound exhibited an MIC of 0.02 μg/mL, indicating strong potential for treating tuberculosis .
- Anti-inflammatory Effects : Another investigation revealed that certain derivatives could reduce nitric oxide (NO) and interleukin-6 (IL-6) levels in microglial cells, suggesting potential applications in neuroinflammatory diseases .
- Cytotoxicity Assessment : In vitro assays showed that several derivatives did not significantly affect cell viability at concentrations up to 10 µM, highlighting their potential as safe therapeutic agents .
Properties
IUPAC Name |
methyl 2-isocyanato-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3S/c1-5-3-6(8(11)12-2)7(13-5)9-4-10/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPRWOYTEWWUIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)N=C=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














